1-羟基-2-甲氧基蒽醌

描述

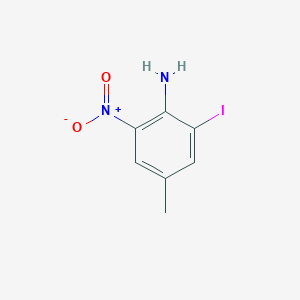

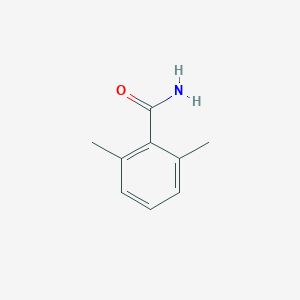

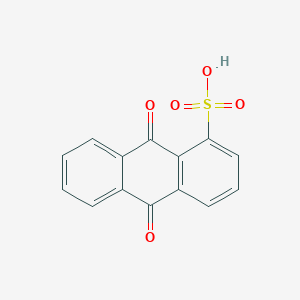

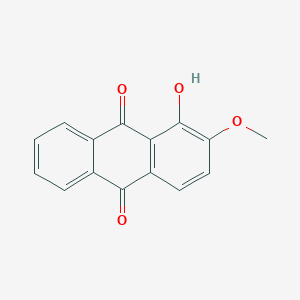

1-Hydroxy-2-methoxyanthraquinone, also known as 2-Hydroxy-1-methoxyanthraquinone, is a yellow powder . It is a natural product isolated from the roots of Morinda officinalis . This compound can promote osteoblast proliferation and inhibit osteoclast TRAP activity and bone resorption, suggesting that it has antiosteoporotic activity .

Synthesis Analysis

The synthesis of anthraquinones in plants depends on various physiological conditions . In vitro cultures are considered an alternative source to produce these compounds . A UV/Visible spectra study of a series of natural and synthesized anthraquinones suggests that the UV/vis spectrum depends on the nature and relative positions of auxochromic substituents on the basic skeleton .

Molecular Structure Analysis

The molecular formula of 1-Hydroxy-2-methoxyanthraquinone is C15H10O4 . Its molecular weight is 254.24 . The UV/vis spectra of 1-hydroxyanthraquinones is determined primarily by their tautomeric or conformational structures .

Chemical Reactions Analysis

Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Physical And Chemical Properties Analysis

1-Hydroxy-2-methoxyanthraquinone is a yellow powder . It has a molecular weight of 254.24 . It is insoluble in water but has good solubility in organic solvents .

科学研究应用

抗菌特性

研究已经突出了像1-羟基-2-甲氧基蒽醌这样的蒽醌类化合物在对抗细菌感染中的重要性。一项研究从Morinda lucida的茎皮中分离和鉴定了两种蒽醌类化合物,包括2-羟基-1-甲氧基蒽醌,对沙门氏菌表现出显著的抗菌活性。该研究还探讨了将这些蒽醌类化合物转化为糖基化衍生物,发现这些衍生物与其裸醇形式相比表现出增强的抗菌效果,暗示微生物糖基化可能是增强蒽醌类化合物等天然产物生物活性的一种有前途的方法(Mfonku et al., 2020)。

分析化学应用

另一项研究专注于开发一种用于定量测定Hedyotis diffusa中蒽醌类化合物,包括2-羟基-1-甲氧基蒽醌的HPLC方法。这项研究表明了这些化合物在分析化学中的重要性,用于传统药物配方的标准化和质量控制,从而突出了1-羟基-2-甲氧基蒽醌的另一个实际应用(Liu Yan-qu, 2014)。

抗炎和抗癌特性

进一步研究各种蒽醌类化合物的生物活性揭示了它们在抗炎和抗癌治疗中的潜力。包括1-羟基-2-甲氧基蒽醌在内的化合物已经被测试其抗炎活性,显示出对刺激的巨噬细胞中一氧化氮产生的显著抑制,表明其在治疗炎症性疾病方面具有潜在的治疗应用。此外,一些这些化合物对癌细胞系表现出细胞毒性,暗示了它们在抗癌治疗中的潜力(Dzoyem et al., 2016)。

作用机制

1-Hydroxy-2-methoxyanthraquinone can promote osteoblast proliferation and inhibit osteoclast TRAP activity and bone resorption, suggesting that it has antiosteoporotic activity . Additionally, 1-hydroxy-2-methyl-anthraquinone and its novel dimethoxy derivative were evaluated for their antibacterial activity against two strains of methicillin-resistant S .

安全和危害

1-Hydroxy-2-methoxyanthraquinone is generally safe under normal use conditions . It may be irritating to the skin, eyes, and respiratory system . When handling, avoid contact with skin and eyes, and ensure operation in a well-ventilated environment . Personal protective equipment such as protective gloves, goggles, and masks should be worn .

未来方向

Anthraquinones have shown significant biological activities and have high economic, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . The use of bioreactor technologies for anthraquinone manufacturing is highlighted . Future research could focus on the overproduction of anthraquinones using a variety of techniques .

属性

IUPAC Name |

1-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQWRZGQEZAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208759 | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2-methoxyanthraquinone | |

CAS RN |

6003-11-8 | |

| Record name | Alizarin 2-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。